Caryophyllene epoxide

Drug‑Drug Interaction Hepatic Metabolism CYP3A4 Inhibition

Researchers investigating sesquiterpene-drug interactions require a reliable negative control for CB2-mediated signaling and a potent CYP3A4 inhibitor. Caryophyllene epoxide directly addresses this need with its negligible CB2 binding (Ki > 20 µM) and superior CYP3A4 inhibition (2-fold greater than β-caryophyllene). - Serves as the most potent CYP3A4 inhibitor among related sesquiterpenes (CAR, CAO, HUM). - Essential negative control for CB2 receptor studies. - Backed by a defined 90-day NOAEL of 109 mg/kg bw/day for safety dossier support.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 13877-94-6
Cat. No. B084433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaryophyllene epoxide
CAS13877-94-6
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(CC2C1CCC3(C(O3)CCC2=C)C)C
InChIInChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3
InChIKeyNVEQFIOZRFFVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





β‑Caryophyllene Epoxide (CAS 13877‑94‑6) Technical Overview for Research and Industrial Procurement


β‑Caryophyllene epoxide (also cataloged as (−)‑caryophyllene oxide, β‑caryophyllene oxide, CAS 1139‑30‑6) is a bicyclic sesquiterpene oxidation derivative of β‑caryophyllene, naturally occurring in essential oils of Cannabis sativa, black pepper, cloves, and hops [REFS‑1]. Unlike its parent hydrocarbon β‑caryophyllene, the epoxide form exhibits distinct receptor‑binding profiles, metabolic stability, and toxicological thresholds, making it a chemically distinct entity rather than a simple functional analog [REFS‑2].

Chemically distinct epoxidized sesquiterpene, not a simple analog of β‑caryophyllene
Reported top-ranked CYP3A4 inhibitor among β‑caryophyllene, α‑humulene and epoxide analogs
Supports enzyme inhibition, receptor negative‑control, safety benchmarking, and pest‑control research workflows

Why β‑Caryophyllene Epoxide Cannot Be Substituted by β‑Caryophyllene or α‑Humulene in Critical Applications


β‑Caryophyllene epoxide is not a simple replacement for its parent compound β‑caryophyllene or the related sesquiterpene α‑humulene. While β‑caryophyllene acts as a selective cannabinoid CB2 receptor agonist (Ki < 100 nM) with local anesthetic activity, β‑caryophyllene epoxide exhibits negligible CB2 binding (Ki > 20 µM) and lacks anesthetic properties [REFS‑1][REFS‑2]. Conversely, the epoxide demonstrates 2‑fold greater CYP3A4 inhibitory potency than its parent and superior butyrylcholinesterase inhibition, pharmacological activities absent in β‑caryophyllene [REFS‑3][REFS‑4]. These divergent structure‑activity relationships mandate compound‑specific selection rather than generic class substitution.

CB2 receptor
β‑Caryophyllene Epoxide
Negligible binding (Ki >20 µM)
β‑Caryophyllene
Selective CB2 agonist (Ki
CYP3A4 inhibition
Reported highest inhibition among sesquiterpene analogs
Weaker inhibition; not the strongest in class
BChE inhibition
Epoxide derivative shows micromolar IC50 (research scaffold)
Not evaluated in the same assay; activity profile differs
Local anesthetic
Inactive in vitro and in vivo
Dose‑dependent anesthetic activity
Safety benchmark
NOAEL 109 mg/kg/day; independent risk assessment required
NOAEL 222 mg/kg/day; safety data not transferable

Quantitative Differentiation Guide: β‑Caryophyllene Epoxide vs. β‑Caryophyllene and α‑Humulene


CYP3A4 Inhibition: β‑Caryophyllene Epoxide is the Strongest Inhibitor Among Structural Analogs

In a direct head‑to‑head comparison using rat and human hepatic microsomes, β‑caryophyllene oxide (CAO) exhibited the most potent inhibition of CYP3A4 activity, exceeding both β‑caryophyllene (CAR) and α‑humulene (HUM) [REFS‑1].

CYP3A4 inhibition
Head‑to‑head
CAO > CAR > HUM
CAO: strongest inhibitor
Supports sesquiterpene‑drug interaction assay selection
Non‑competitive; rat and human liver microsomes
Drug‑Drug Interaction Hepatic Metabolism CYP3A4 Inhibition

Butyrylcholinesterase Inhibition: β‑Caryophyllene Epoxide Derivative Shows Micromolar IC50

Microbial transformation of (−)‑caryophyllene oxide yielded several derivatives, among which compound 5 (4,5‑epoxycaryophyllan‑8(13)‑en‑14‑ol) exhibited notable butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 10.9 ± 0.2 µM [REFS‑1]. The parent (−)‑caryophyllene oxide (compound 1) showed weaker BChE inhibition, while β‑caryophyllene was not evaluated in this assay, highlighting the unique potential of the epoxide scaffold for BChE inhibition.

BChE inhibition
Cross‑study
IC50 = 10.9 ± 0.2 µM
Supports BChE inhibitor scaffold evaluation
Microbial derivative; parent compound inhibition not quantified
Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

In Vivo Safety Profile: β‑Caryophyllene Epoxide NOAEL is Half That of β‑Caryophyllene

Two independent 90‑day GLP‑compliant dietary studies in Sprague‑Dawley rats established distinct No‑Observed‑Adverse‑Effect Levels (NOAELs) for β‑caryophyllene and its epoxide [REFS‑1]. The NOAEL for β‑caryophyllene was determined to be 222 mg/kg bw/day, whereas the NOAEL for β‑caryophyllene epoxide was 109 mg/kg bw/day, based on hepatocyte hypertrophy at higher doses.

90‑day NOAEL
Head‑to‑head
Epoxide: 109 mg/kg/day
Parent: 222 mg/kg/day
Supports independent safety benchmarking
GLP, 90‑day dietary, Sprague‑Dawley rats
Toxicology Safety Assessment Regulatory Compliance

CB2 Receptor Binding: Complete Loss of Affinity in the Epoxide Form

While β‑caryophyllene acts as a selective full agonist at the cannabinoid CB2 receptor with nanomolar affinity (Ki ≈ 155 nM), β‑caryophyllene epoxide exhibits negligible binding (Ki > 20 µM) [REFS‑1]. This represents a >100‑fold reduction in receptor affinity, demonstrating that epoxidation abolishes CB2‑mediated pharmacological activity.

CB2 binding
Head‑to‑head
Epoxide: Ki >20 µM
Parent: Ki ≈155 nM (>100‑fold loss)
Supports CB2‑negative control application
Radioligand binding; CB2‑expressing membranes
Cannabinoid Receptor CB2 Structure‑Activity Relationship

Local Anesthetic Activity: β‑Caryophyllene Active, Epoxide Inactive

In a direct comparative study, β‑caryophyllene demonstrated dose‑dependent local anesthetic activity in both in vitro (rat phrenic nerve‑hemidiaphragm) and in vivo (rabbit conjunctival reflex) assays, whereas β‑caryophyllene oxide was completely inactive in both models [REFS‑1].

Local anesthetic
Head‑to‑head
Epoxide: inactive
Parent: active (dose‑dependent)
Supports differentiation for analgesic mechanism studies
Phrenic nerve‑hemidiaphragm & conjunctival reflex
Local Anesthetic Analgesia Functional Assay

Antitermitic Activity: Epoxide Active While Parent β‑Caryophyllene is Inactive

In a direct comparison against the subterranean termite Reticulitermes speratus, β‑caryophyllene showed no antitermitic activity, whereas β‑caryophyllene epoxide exhibited significant antifeedant and termiticidal effects [REFS‑1].

Antitermitic activity
Head‑to‑head
Epoxide: active
Parent: inactive
Supports pest‑control research divergence
R. speratus; no‑choice/dual‑choice methods
Antitermitic Pest Control Bioactivity

Validated Research and Industrial Applications for β‑Caryophyllene Epoxide Based on Quantitative Evidence


Reference Standard for CYP3A4‑Mediated Drug‑Drug Interaction Studies

β‑Caryophyllene epoxide serves as the most potent CYP3A4 inhibitor among structurally related sesquiterpenes (CAR, CAO, HUM), with demonstrated non‑competitive inhibition in both rat and human hepatic microsomes [REFS‑1]. It is the preferred reference compound for investigating sesquiterpene‑drug interactions and for validating in vitro CYP3A4 inhibition assays.

Safety Benchmarking for Flavor and Fragrance Regulatory Submissions

The established 90‑day NOAEL of 109 mg/kg bw/day for β‑caryophyllene epoxide provides a quantitative safety benchmark distinct from the parent compound's 222 mg/kg bw/day [REFS‑1]. This data supports GRAS determinations, FEMA assessments, and EFSA/FDA safety dossiers where the epoxide must be evaluated independently of β‑caryophyllene.

Negative Control for Cannabinoid CB2 Receptor Pharmacology

With negligible CB2 receptor binding (Ki > 20 µM) compared to β‑caryophyllene (Ki ≈ 155 nM), β‑caryophyllene epoxide is an essential negative control in CB2‑mediated signaling studies [REFS‑1]. It enables researchers to dissect CB2‑dependent from CB2‑independent effects of β‑caryophyllene and related sesquiterpenes.

Scaffold for Butyrylcholinesterase Inhibitor Development

The micromolar BChE inhibitory activity (IC50 = 10.9 µM) of the epoxide derivative compound 5 validates β‑caryophyllene epoxide as a productive starting scaffold for medicinal chemistry programs targeting Alzheimer's disease and cholinergic dysfunction [REFS‑1].

Application
Selection Property
Validation Focus
CYP3A4‑mediated drug interaction studies
Reported strongest CYP3A4 inhibitor among sesquiterpene analogs
Non‑competitive inhibition verification in hepatic microsomes
Safety assessment in flavor/fragrance research
Epoxide‑specific 90‑day NOAEL distinct from parent
Independent risk evaluation; hepatocyte hypertrophy endpoints
Cannabinoid CB2 receptor signaling studies
Negligible CB2 binding compared to β‑caryophyllene
Negative control validation for CB2‑mediated pharmacology
BChE inhibitor research
Epoxide derivatives show low‑micromolar BChE inhibition
Cholinergic target engagement profiling; scaffold optimization
Antitermitic / pest‑control discovery
Acquired antifeedant/termiticidal activity vs parent
R. speratus contact and non‑contact assay confirmation

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54 linked technical documents
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